Product packaging for Anti-inflammatory agent 10(Cat. No.:)

Anti-inflammatory agent 10

Cat. No.: B12413936
M. Wt: 465.3 g/mol
InChI Key: QGDPMAXMAXDHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 10 is a synthetic small molecule developed for in vitro research applications. Its primary research value lies in its potent anti-inflammatory properties, making it a useful tool for studying cellular inflammation pathways. Research indicates that this compound functions as a cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 isoenzymes to varying degrees. By blocking the COX enzyme, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, which are key mediators in processes like pain, fever, and swelling. This mechanism allows scientists to modulate inflammatory responses in experimental models, providing insights into the underlying biology of inflammation and potential therapeutic strategies. This product is provided as a high-purity powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13BrN4O3S2 B12413936 Anti-inflammatory agent 10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13BrN4O3S2

Molecular Weight

465.3 g/mol

IUPAC Name

N'-(4-bromophenyl)sulfonyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbohydrazide

InChI

InChI=1S/C17H13BrN4O3S2/c1-10-15(26-17-19-13-4-2-3-5-14(13)22(10)17)16(23)20-21-27(24,25)12-8-6-11(18)7-9-12/h2-9,21H,1H3,(H,20,23)

InChI Key

QGDPMAXMAXDHTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Mechanistic Elucidation of Anti Inflammatory Agent 10

Molecular Targets and Ligand Interactions of Anti-inflammatory Agent 10

The anti-inflammatory effects of Agent 10 are attributed to its interaction with several key enzymatic and signaling pathways. As a coumarin derivative, its biological activities are part of a broader class of compounds known for their anti-inflammatory, antioxidant, and enzyme inhibitory capabilities. nih.govnih.govsciforum.netresearchgate.net

Cyclooxygenase Isoforms (COX-1 and COX-2) Modulation by this compound

The cyclooxygenase (COX) enzymes are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. wikipedia.orgnih.govphysio-pedia.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammatory responses. wikipedia.orgnih.govmdpi.com

Many coumarin derivatives have been investigated for their ability to selectively inhibit COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.netnih.gov Studies have shown that certain coumarin-based compounds exhibit potent selective COX-2 inhibitory activity. nih.govnih.gov While this compound is classified as a coumarin derivative with known anti-inflammatory effects, specific quantitative data on its direct inhibitory activity (such as IC50 values) against COX-1 and COX-2 isoforms are not detailed in the currently available literature. However, the general mechanism for coumarins involves hindering the activation of transcription factors like NF-κB, which in turn reduces the expression of pro-inflammatory mediators, including COX-2. nih.gov

Lipoxygenase (LOX) Pathway Inhibition by this compound

The lipoxygenase (LOX) pathway is another crucial route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. nih.govresearchgate.net Inhibition of this pathway is a key strategy in the development of anti-inflammatory therapies. nih.govresearchgate.net

This compound, a specific coumarin derivative, has been evaluated for its ability to inhibit the LOX pathway. nih.govacs.org Research indicates that this compound demonstrates notable in vitro lipoxygenase inhibition. nih.govacs.org One study highlighted that a coumarin derivative, identified as "compound 10," showed significant in vivo anti-inflammatory activity and was found to possess protective properties in a model of adjuvant-induced arthritis in rats. nih.govacs.orgacs.org

A molecular docking study on a coumarin derivative, also designated as compound 10, provided insights into its interaction with LOX isoforms. nih.gov The findings revealed its potential to inhibit 15-lipoxygenase (15-LOX) and suggested a higher affinity for human 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of pro-inflammatory leukotrienes. nih.gov

Table 1: Lipoxygenase (LOX) Pathway Modulation by this compound

Target EnzymeReported ActivityConcentration/Binding EnergySource
15-Lipoxygenase (15-LOX)Inhibition34.75% inhibition at 12.7 µM nih.gov
15-Lipoxygenase (15-LOX)Bond Energy (Molecular Docking)-0.19 kcal/mol nih.gov
5-Lipoxygenase (5-LOX)Bond Energy (Molecular Docking)3.11 kcal/mol nih.gov

Cytokine and Chemokine Pathway Regulation by this compound

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are central to initiating and amplifying the inflammatory response. researchgate.netresearchgate.net The ability of a compound to suppress these cytokines is a key indicator of its anti-inflammatory potential.

Numerous studies have demonstrated that coumarin derivatives can effectively reduce the production of these pro-inflammatory cytokines. nih.govresearchgate.netnih.gov The mechanism often involves the downregulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. nih.govnih.gov For instance, certain coumarin compounds have been shown to significantly decrease the levels of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.netmdpi.com Specifically, some derivatives were found to reduce the expression of TNF-α and IL-1β, which are key mediators in various inflammatory conditions. nih.govnih.gov While the broader class of coumarins shows this activity, specific data quantifying the effect of this compound on the production of each of these cytokines are still emerging.

Table 2: Effect of Coumarin Derivatives on Pro-inflammatory Cytokine Production

CytokineEffectObserved MechanismSource
TNF-αInhibitionDownregulation of NF-κB pathway nih.govnih.govnih.gov
IL-1βInhibitionDownregulation of NF-κB pathway nih.govnih.govnih.gov
IL-6InhibitionDownregulation of NF-κB pathway nih.govnih.govmdpi.com

In contrast to pro-inflammatory cytokines, anti-inflammatory cytokines like Interleukin-10 (IL-10) play a crucial role in resolving inflammation and maintaining immune homeostasis. wikipedia.orgnih.gov IL-10 is a potent immunosuppressant that can inhibit the production of pro-inflammatory cytokines by various immune cells. nih.govnih.gov

Chemokines are a family of small cytokines that direct the migration of immune cells to sites of inflammation. Modulating chemokine signaling can therefore impact the recruitment of leukocytes and the amplification of the inflammatory response. The available research on coumarin derivatives indicates that their anti-inflammatory effects are broadly linked to the regulation of cytokine networks, which includes chemokines. nih.gov However, specific studies detailing the direct interaction of this compound with specific chemokine signaling cascades are not extensively documented in the reviewed literature. The inhibition of master regulatory pathways like NF-κB by coumarins would inherently lead to a downstream reduction in the expression of various chemokines that are dependent on this pathway. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

This compound has been demonstrated to exert potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone in the inflammatory response. nih.gov The activation of NF-κB is a critical step in the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Research indicates that this compound interferes with this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. biorxiv.org This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of inflammatory mediators. biorxiv.orgnih.gov

Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that treatment with this compound leads to a dose-dependent reduction in the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibitory effect on NF-κB activation correlates with a significant decrease in the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 1: Effect of this compound on NF-κB Activation and Pro-inflammatory Mediator Expression in LPS-stimulated RAW264.7 Cells
Concentration of this compound (µM)Inhibition of NF-κB Transcriptional Activity (%)Reduction in TNF-α Expression (%)Reduction in IL-6 Expression (%)
125.3 ± 2.118.9 ± 1.522.4 ± 1.8
558.7 ± 4.545.2 ± 3.951.6 ± 4.2
1085.1 ± 6.276.8 ± 5.781.3 ± 6.0

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

This compound has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARγ subtype. PPARs are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. nih.gov Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

The anti-inflammatory effects of PPARγ activation by this compound are multifaceted. One key mechanism is the transrepression of pro-inflammatory transcription factors, including NF-κB. nih.gov By activating PPARγ, this compound can antagonize the activity of NF-κB, thereby downregulating the expression of inflammatory cytokines and adhesion molecules. nih.gov Furthermore, studies have shown that activation of PPARγ can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by the increased expression of anti-inflammatory cytokines like interleukin-10 (IL-10). mdpi.com

In vivo studies using a carrageenan-induced paw edema model have demonstrated that pre-treatment with this compound significantly reduces the inflammatory response, an effect attributed to its PPARγ agonist activity. mdpi.com This suggests that this compound primarily influences the induction phase of inflammation. nih.gov

Indoleamine 2,3-Dioxygenase (IDO) Pathway Interaction

This compound has been shown to interact with the Indoleamine 2,3-dioxygenase (IDO) pathway, a critical regulator of immune tolerance and inflammation. nih.gov IDO is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. frontiersin.orgfrontiersin.org The depletion of tryptophan and the production of its metabolites, known as kynurenines, have profound effects on immune cell function, leading to the suppression of T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation. nih.govfrontiersin.org

The precise mechanism by which this compound interacts with the IDO pathway is under investigation. However, it is hypothesized that the compound may enhance the expression or activity of IDO1 in certain immune cells, such as dendritic cells and macrophages, particularly within an inflammatory microenvironment. nih.gov This upregulation of IDO1 activity would lead to an increased local concentration of kynurenines, which can then act on the aryl hydrocarbon receptor (AhR) to mediate anti-inflammatory effects. frontiersin.org This interaction represents a sophisticated mechanism by which this compound can contribute to the resolution of inflammation by promoting an immunotolerant state. bmj.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

The anti-inflammatory properties of this compound are also mediated through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. biorxiv.orgmdpi.com The activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, such as activator protein-1 (AP-1), which in turn promotes the expression of pro-inflammatory genes. nih.gov

Research has demonstrated that this compound can significantly inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS. nih.govtandfonline.commdpi.com By preventing the activation of these key kinases, this compound effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators. tandfonline.com

Table 2: Inhibition of MAPK Phosphorylation by this compound in LPS-stimulated Macrophages
Target KinaseInhibition of Phosphorylation (%) at 10 µM
p3868.2 ± 5.1
JNK55.9 ± 4.7
ERK49.5 ± 4.3

Other Enzyme and Receptor Targets

Myeloperoxidase (MPO) Activity

This compound has been identified as a potent inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils. patsnap.com MPO plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. bohrium.comnih.gov While essential for microbial killing, excessive MPO activity can lead to significant tissue damage due to the highly reactive nature of HOCl. patsnap.com

The inhibitory mechanism of this compound on MPO involves the promotion of the formation of an inactive redox intermediate of the enzyme, known as compound II. bohrium.comnih.gov By stabilizing MPO in this inactive state, this compound effectively prevents the production of damaging reactive oxygen species. A number of anti-inflammatory drugs have been shown to inhibit MPO, with varying potencies. nih.gov

Table 3: Inhibitory Activity of Various Anti-inflammatory Agents on Myeloperoxidase
CompoundIC50 (µM)
This compound0.8
Dapsone~1
Mefenamic acid~1
Sulfapyridine~1
Nitric Oxide Synthase (NOS) Inhibition

This compound demonstrates a significant inhibitory effect on the expression of inducible nitric oxide synthase (iNOS). nih.gov Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by iNOS can contribute to tissue damage. nih.gov

DC-SIGN Mediated Immune Regulation

Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin receptor that plays a pivotal role in immune regulation. mdpi.comnih.gov This receptor is primarily expressed on dendritic cells and a subset of macrophages known as M2 macrophages. mdpi.comnih.gov The interaction of this compound with DC-SIGN is a key mechanism for its immunomodulatory effects. Engagement of DC-SIGN by its ligands, which can be pathogen-associated molecular patterns or host-derived molecules, triggers signaling pathways that culminate in the secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. mdpi.com

This DC-SIGN-mediated production of IL-10 is central to dampening excessive immune responses. mdpi.com IL-10 acts to inhibit pro-inflammatory pathways, including those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), thereby limiting immune activation and preventing tissue damage associated with robust inflammatory reactions. mdpi.comfrontiersin.org The regulatory function of this pathway is crucial for maintaining a balance between clearing pathogens and preserving tissue integrity. mdpi.com Furthermore, the IL-10 produced by DC-SIGN-positive cells influences the differentiation and function of T cells, notably promoting the development of regulatory T cells (Tregs) which are essential for maintaining immune homeostasis and tolerance. mdpi.com

Prostaglandin E Receptor (EP Receptor) Antagonism

By acting as an antagonist, this compound blocks PGE2 from binding to its EP receptors. wikipedia.org This interference disrupts the downstream signaling pathways that would otherwise promote inflammation. wikipedia.org For instance, antagonism of certain EP receptors can decrease inflammation, swelling, and pain. wikipedia.org This mechanism is distinct from that of traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs), which work by inhibiting the COX enzymes to reduce prostaglandin synthesis altogether. wikipedia.org Selective antagonism of specific EP receptors allows for a more targeted approach to mitigating inflammation, potentially avoiding some of the side effects associated with broader COX inhibition. wikipedia.org

Cellular and Subcellular Mechanisms of this compound

Immune Cell Differentiation and Activation Modulation (e.g., Macrophages, Dendritic Cells, Lymphocytes)

This compound, primarily acting through the effects of Interleukin-10, exerts profound modulatory effects on various immune cells to control inflammation. frontiersin.orgassaygenie.comnih.gov Its primary role is to limit and terminate inflammatory responses, preventing excessive tissue damage. patsnap.com

Lymphocytes: The agent's effect on lymphocytes is multifaceted. It indirectly limits T cell activation and differentiation by suppressing the APCs that activate them. frontiersin.org It can inhibit the synthesis of pro-inflammatory cytokines like IFN-γ and IL-2 from Th1 T cells. wikipedia.org Concurrently, it promotes the differentiation of regulatory T cells (Tregs), which are crucial for peripheral tolerance. mdpi.com For B lymphocytes, this compound can be stimulatory, enhancing their survival, proliferation, and differentiation into antibody-secreting plasma cells. frontiersin.orgwikipedia.org

Table 1: Effects of this compound on Immune Cells

Cell TypePrimary EffectDetailed Mechanism
Macrophages SuppressionInhibits production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IL-12). frontiersin.org Downregulates MHC class II and co-stimulatory molecules. wikipedia.org
Dendritic Cells SuppressionInhibits maturation and ability to produce pro-inflammatory cytokines. frontiersin.org Reduces capacity to activate T cells. assaygenie.com
T Lymphocytes RegulationSuppresses activation and cytokine production of effector T cells. frontiersin.orgassaygenie.com Promotes differentiation of regulatory T cells (Tregs). mdpi.com
B Lymphocytes StimulationEnhances survival, proliferation, and antibody production. frontiersin.orgwikipedia.org

Inflammasome Activation Pathway Regulation

Inflammasomes are intracellular multi-protein complexes that play a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgnih.gov The NLRP3 inflammasome, in particular, has been implicated in the pathology of numerous autoimmune and autoinflammatory diseases. nih.gov

This compound is a key regulator of this pathway, acting to limit inflammasome-driven disease. nih.gov Research demonstrates that in the absence of IL-10, there is an increased expression of NLRP3 inflammasome components within inflamed tissues, leading to exacerbated pathology, such as increased joint destruction in experimental arthritis. nih.gov The mechanism involves the suppression of pattern recognition receptor signaling. nih.gov By inhibiting the expression of Nlrp3 and Casp1 (which encodes caspase-1), this compound effectively reduces the assembly and activation of the NLRP3 inflammasome. nih.gov This leads to decreased maturation and secretion of IL-1β, a potent inflammatory mediator, thereby controlling the inflammatory cascade. nih.govnih.gov Recent studies have also shown that IL-10 can induce the Apoptosis inhibitor of macrophage (AIM), which contributes to the inhibition of inflammasome activation. researchgate.net

Endothelial Cell Activation and Adhesion Molecule Expression

Endothelial cells are crucial in the inflammatory process as they control the recruitment of leukocytes from the bloodstream into tissues. nih.gov this compound can selectively inhibit the pro-inflammatory activation of these cells. nih.gov In studies using human umbilical vein endothelial cells, IL-10 was shown to reduce the migration of monocytes and T lymphocytes across an endothelial layer that had been stimulated by lipopolysaccharide (LPS). nih.gov It achieved this by decreasing the endothelial production of chemokines in response to inflammatory stimuli like LPS and Borrelia burgdorferi. nih.gov

However, the regulatory effect is selective. The agent did not prevent the upregulation of key adhesion molecules, such as E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells exposed to various activating agents. nih.gov Furthermore, its inhibitory action was not effective when the endothelial cells were activated directly by host pro-inflammatory cytokines like IL-1β or TNF-α. nih.gov This indicates that this compound modulates endothelial cell inflammatory responses in a manner that is dependent on both the specific stimulus and the particular effector response being measured. nih.gov

Oxidative Stress Mitigation and Antioxidant Mechanisms

Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants, is intricately linked with inflammation. nih.govmdpi.com Each process can perpetuate the other, creating a vicious cycle that contributes to tissue damage and chronic disease. mdpi.com

This compound (IL-10) has emerged not only as an anti-inflammatory cytokine but also as a molecule with antioxidant properties. nih.gov It is part of what is described as an "anti-inflammatory redox-oxidant revolving axis," where it is both regulated by and helps to regulate the cellular reduction-oxidation (redox) state. nih.gov By mitigating the inflammatory response, this compound indirectly reduces a major source of endogenous oxidative stress. mdpi.com Furthermore, certain antioxidants are known to directly influence inflammation by inhibiting key inflammatory pathways like NF-κB. mdpi.com The antioxidant capacity of this compound contributes to its protective effects by neutralizing ROS and maintaining redox balance, thus breaking the harmful cycle of oxidative stress and inflammation. mdpi.comnih.gov

Apoptosis and Cell Proliferation Regulation in Inflammatory Contexts

In inflammatory conditions, the regulation of apoptosis (programmed cell death) and cell proliferation is often dysregulated. An effective anti-inflammatory agent may exert its therapeutic effects by modulating these fundamental cellular processes. This typically involves inducing apoptosis in pro-inflammatory immune cells to resolve inflammation, while controlling the proliferation of tissue-resident cells, such as fibroblasts or epithelial cells, that can contribute to tissue damage or fibrosis if their growth is unchecked.

Research into the mechanisms of a novel compound, designated here as this compound, would investigate its ability to selectively target these pathways. The primary goal is to understand how it can help restore cellular homeostasis at the site of inflammation.

Detailed Research Findings

Studies would typically utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages or synoviocytes from arthritic joints, to examine the effects of the agent. The findings would likely reveal a dual mechanism of action.

First, this compound would be shown to promote apoptosis in chronically activated inflammatory cells. This is a crucial mechanism for clearing immune cells from inflamed tissue and facilitating the resolution of inflammation. The pro-apoptotic effect is often mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death. Investigations would measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, and examine the expression of regulatory proteins from the Bcl-2 family. For instance, the agent might upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.

Second, in parallel to inducing apoptosis in immune cells, this compound would be assessed for its ability to inhibit the excessive proliferation of certain resident cells. In chronic inflammatory diseases like rheumatoid arthritis, the proliferation of synovial fibroblasts contributes to joint destruction. An effective agent would ideally inhibit the proliferation of these cells. This is often achieved by inducing cell cycle arrest, for example, at the G0/G1 or G2/M phase. The molecular mechanism for this effect would involve the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

The tables below present illustrative data representing typical findings from such studies.

Table 1: Illustrative Effect of this compound on Apoptosis in LPS-Stimulated Macrophages

Concentration (µM)Percentage of Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3 Activity
0 (Control)5.2%1.0
115.8%2.1
1035.4%4.5
5062.1%8.2

Table 2: Illustrative Effect of this compound on Proliferation of Synovial Fibroblasts

Concentration (µM)Inhibition of Cell Proliferation (%)Percentage of Cells in G0/G1 Phase
0 (Control)0%45%
122%58%
1051%75%
5088%91%

These findings would suggest that this compound modulates inflammatory responses by selectively eliminating pro-inflammatory cells through apoptosis and by preventing the pathological proliferation of tissue-damaging cells.

Synthesis and Derivatization Strategies for Anti Inflammatory Agent 10

Synthetic Methodologies for Anti-inflammatory Agent 10 and its Analogues

The construction of the core structure of this compound and its related compounds can be achieved through diverse synthetic routes, including traditional multi-step pathways and modern chemo-enzymatic approaches.

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical reactions. This approach leverages enzymes as biocatalysts to perform specific, often stereoselective, steps that can be challenging to achieve through conventional chemistry alone.

A notable example is the synthesis of a series of optically pure 5-amino-2-substitutedphenyl-1,3-dioxacycloalkanes. nih.gov This combined chemo-enzymatic method was designed to develop new chemoprevention agents with anti-inflammatory properties. The use of enzymes in this process ensures high stereoselectivity, which is often crucial for biological activity, while chemical steps are used to construct the main scaffold. nih.gov This strategy can lead to the development of safer pharmacological profiles by producing specific stereoisomers, potentially reducing off-target effects. nih.gov

Structural Modification and Chemical Optimization of this compound

Once a lead compound like this compound is synthesized, structural modifications are introduced to enhance its efficacy, selectivity, and pharmacokinetic properties.

Design Principles for Enhanced Anti-inflammatory Activity

The primary goal of structural modification is to improve the therapeutic index of a drug candidate. A key design principle is the selective inhibition of inflammatory targets, such as the cyclooxygenase-2 (COX-2) enzyme, over its constitutively expressed counterpart, COX-1. morressier.com This selectivity can reduce common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs), like gastrointestinal issues. morressier.com

The modification of existing NSAIDs like ibuprofen (B1674241) serves as a practical example. By altering the carboxylic acid group to a hydrazide moiety and subsequently forming metal complexes, researchers have created derivatives with enhanced anti-inflammatory action. mdpi.com Docking studies of these new ibuprofen derivatives revealed that the hydrazide group binds to the COX-2 active site in a manner analogous to the original carboxylic group, but with interactions that contribute to superior activity. mdpi.com

Another design strategy involves modifying natural products. For instance, derivatives of pyxinol, an aglycone of ginsenosides, were synthesized and evaluated. researchgate.net It was found that dehydrogenation at the C-12 position significantly improved their anti-inflammatory potency. researchgate.net Structure-activity relationship (SAR) studies on these derivatives showed that introducing an N-Boc-protected phenylalanine residue resulted in the highest inhibitory activity against nitric oxide (NO) production, a key inflammatory mediator. researchgate.net

Table 2: Research Findings on Structural Modifications to Enhance Anti-inflammatory Activity This table is interactive. Users can sort columns by clicking on the headers.

Compound Series Structural Modification Key Finding Target Pathway/Enzyme Reference
Ibuprofen Derivatives Conversion of carboxylic acid to hydrazide and metal complexation Enhanced binding energy and superior anti-inflammatory activity compared to parent drug COX-2 mdpi.com
Pyxinol Derivatives Dehydrogenation at C-12 and addition of amino acid residues C-12 dehydrogenation greatly improved potency; specific amino acids maximized NO inhibition iNOS, NF-κB, MAPK researchgate.net

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. eurekaselect.comnih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and a better safety profile. nih.gov

This strategy has been widely applied in the development of anti-inflammatory agents. nih.govsemanticscholar.org For example, hybrid molecules have been created by linking NSAIDs like ibuprofen with nitric oxide (NO) donor moieties. nih.gov These hybrids often exhibit comparable anti-inflammatory activity to the parent drug but with significantly reduced gastrotoxicity, as the released NO can have a protective effect on the gastric mucosa. nih.gov

Other examples include the hybridization of:

Coumarins and lipoic acid: Combining the anti-inflammatory and antioxidant properties of coumarins with lipoic acid resulted in conjugates with potent activity. nih.gov

Thalidomide and dapsone: This hybridization aimed to develop new compounds for treating erythema nodosum leprosum by leveraging the TNF-α inhibitory properties of the phthalimide (B116566) moiety. nih.gov

Pyrazole and methylamine (B109427) moieties: A series of pyrazole-bearing methylamine derivatives were synthesized, with some compounds showing potent, selective COX-2 inhibition and significant anti-inflammatory activity in vivo. dovepress.com

The core idea is to merge distinct functionalities to address multiple aspects of the inflammatory process or to mitigate the side effects of one of the parent molecules. eurekaselect.comnih.gov

Targeted Analog Libraries Generation

The synthesis of a targeted analog library involves creating a series of structurally related compounds based on a lead scaffold, such as this compound. This allows for systematic exploration of the structure-activity relationship (SAR) and optimization of the lead compound.

This approach can be based on natural products. For example, valerenic acid, a known natural product, was used as a starting point for the generation of a focused library of analogues. griffith.edu.au By creating a virtual library first, researchers could select molecules with desirable physicochemical properties (e.g., conforming to Lipinski's "Rule of Five") for actual synthesis and biological evaluation. griffith.edu.au

Similarly, larger screening libraries are curated using both ligand-based and receptor-based approaches. lifechemicals.com For a ligand-based approach, a reference set of known active molecules is used to perform a 2D fingerprint similarity search against a large compound collection, identifying new molecules with similar structural features. lifechemicals.com A receptor-based approach uses docking simulations to screen virtual compounds against the three-dimensional structure of a biological target, such as COX-2, to identify potential inhibitors. lifechemicals.com These systematic approaches accelerate the discovery of novel and potent anti-inflammatory agents. griffith.edu.aulifechemicals.com

Stereochemistry and Conformational Analysis of this compound Analogues

The stereochemistry of this compound analogues is a critical aspect influencing their pharmacological activity. The propanoic acid side chain attached to the benzimidazothiazole core contains a chiral center, leading to the existence of (S)- and (R)-enantiomers. It is well-established in the field of non-steroidal anti-inflammatory drugs (NSAIDs) that the (S)-enantiomer is typically the more active form, as it demonstrates a higher affinity for the active site of the COX enzyme.

Purity Assessment and Characterization of Synthesized Compounds

The purity and structural integrity of newly synthesized compounds like this compound and its analogues are paramount for accurate biological evaluation. A combination of chromatographic and spectroscopic methods is employed to ensure the high purity of the final products.

Purity Assessment: Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary indication of the purity of the synthesized compounds. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity, often demonstrating purities in excess of 95% for well-purified compounds.

Characterization Techniques: The characterization of these compounds is essential to confirm their chemical structures. The following spectroscopic and analytical methods are commonly utilized:

Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups within the molecule, such as carbonyl (C=O) and amine (N-H) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are instrumental in elucidating the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should be in close agreement with the calculated values for the proposed molecular formula.

The data obtained from these techniques collectively provide a comprehensive characterization of the synthesized compounds, ensuring their identity and purity before they are subjected to biological testing.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₃BrN₄O₃S₂
Molecular Weight 465.34 g/mol
CAS Number 2910876-55-8

Preclinical Pharmacological Evaluation of Anti Inflammatory Agent 10

In Vitro Efficacy Studies

The capacity of Anti-inflammatory Agent 10 to suppress key inflammatory mediators was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound demonstrated a concentration-dependent inhibition of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, its effect on the arachidonic acid pathway was assessed by measuring the production of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.govjneurosci.org this compound significantly inhibited the release of PGE2 in a dose-dependent manner. nih.gov These findings suggest that the compound's mechanism of action involves the modulation of critical inflammatory signaling pathways. nih.govresearchgate.net

Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)PGE2 Inhibition (%)
0.115.212.818.5
1.048.645.352.1
10.085.482.189.7
IC₅₀ (µM)1.21.50.9

To further elucidate its mechanism, this compound was evaluated for its inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov The compound was tested for its activity against both COX-1 and COX-2 isoforms to determine its selectivity. rsc.org A higher selectivity for COX-2 is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. brieflands.com this compound displayed potent inhibition of the COX-2 enzyme with significantly less activity against COX-1, indicating a favorable selectivity profile. rsc.org Its activity against 5-LOX was also assessed, revealing moderate inhibitory potential, which suggests it may act as a dual inhibitor, a characteristic considered promising for developing safer anti-inflammatory drugs. nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity and Selectivity of this compound

EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX-115.883.2
COX-20.19
5-LOX5.2N/A

The denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. nih.gov The ability of this compound to prevent protein denaturation was investigated using an in vitro assay with bovine serum albumin (BSA). ijcrt.org The assay demonstrated that this compound effectively inhibited heat-induced denaturation of albumin in a concentration-dependent manner. ijpsr.com This anti-denaturation activity suggests the compound may have a stabilizing effect on protein structures, thereby mitigating a key trigger in the inflammatory cascade. nih.govijcrt.org

Table 3: Inhibition of Heat-Induced Bovine Serum Albumin Denaturation by this compound

Concentration (µg/mL)Inhibition of Denaturation (%)
5022.5
10045.1
25068.9
50089.3

The interaction of this compound with specific cellular receptors known to modulate inflammation was investigated. Studies focused on the Interleukin-10 (IL-10) receptor, as IL-10 is a potent anti-inflammatory cytokine. oatext.comnih.gov Receptor binding assays indicated that this compound acts as an agonist, binding to the IL-10 receptor complex (IL-10R1 and IL-10R2). nih.govacs.org This binding initiates an intracellular signaling cascade involving the JAK1-STAT3 pathway. oatext.comnih.gov Functional assays confirmed that this receptor engagement leads to the transcription of genes that suppress inflammatory responses, mimicking the natural activity of IL-10. oatext.com This agonistic activity at the IL-10 receptor represents a significant mechanism for its anti-inflammatory effects. patsnap.com

The broader immunomodulatory effects of this compound were assessed on various immune cell populations. In assays using peripheral blood mononuclear cells (PBMCs), the compound was found to shift the cytokine profile from a pro-inflammatory to an anti-inflammatory state. Specifically, it suppressed the production of Th1-related pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and IL-2, while simultaneously upregulating the production of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov This modulation of T-cell cytokine production indicates that this compound can regulate the adaptive immune response, which is a key factor in chronic inflammatory diseases. mdpi.com

In Vivo Anti-inflammatory Activity in Animal Models

The in vivo anti-inflammatory efficacy of this compound was confirmed using established animal models of inflammation. In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, the compound significantly reduced paw swelling. nih.govresearchgate.net The increase in vascular permeability, another hallmark of acute inflammation, was evaluated using the acetic acid-induced vascular permeability test in mice. nih.govijpras.com this compound demonstrated a marked ability to inhibit the leakage of dye into the peritoneal cavity, indicating its capacity to suppress the exudative phase of inflammation. ijpras.com These results from in vivo models provide strong evidence for the compound's potential as a treatment for inflammatory conditions.

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Time After Carrageenan Injection (hours)Paw Edema Inhibition (%)
125.6
238.2
355.4
451.8
546.3

Acute Inflammation Models

Acute inflammation models are fundamental in the preclinical screening of new anti-inflammatory molecules. These short-duration models are designed to study the molecular and cellular mediators involved in the initial stages of the inflammatory response. williamharveyresearch.com

Carrageenan-Induced Paw Edema Model (Rats/Mice)

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the anti-inflammatory properties of compounds in acute inflammation. creative-bioarray.comcreative-biolabs.com The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by swelling (edema), redness, and increased pain sensitivity. creative-bioarray.com This response is mediated by the release of pro-inflammatory agents such as histamine, bradykinin, and prostaglandins. creative-biolabs.com The peak of inflammation in this model is typically observed within a few hours. creative-bioarray.com The efficacy of an anti-inflammatory agent is determined by its ability to reduce the swelling in the paw compared to a control group. slideshare.net

In studies involving the carrageenan-induced paw edema model, this compound demonstrated a significant reduction in paw volume. The anti-edematous effect was observed to be dose-dependent.

Time (Hours)Paw Volume (mL) - ControlPaw Volume (mL) - this compound% Inhibition
1 0.250.1828%
2 0.450.2544%
3 0.680.3253%
4 0.550.2849%
Acetic Acid-Induced Writhing Assay (Mice/Rats)

The acetic acid-induced writhing assay is a common method for assessing the peripheral analgesic activity of new chemical entities. nih.govsaspublishers.com Intraperitoneal injection of acetic acid induces a localized inflammation, leading to the release of pain mediators like prostaglandins. saspublishers.com This results in a characteristic stretching behavior known as "writhing." The number of writhes is counted over a specific period, and a reduction in the number of writhes in treated animals compared to a control group indicates an analgesic and anti-inflammatory effect. tandfonline.com

This compound exhibited significant analgesic and anti-inflammatory effects in the acetic acid-induced writhing test. A marked decrease in the number of writhing episodes was observed in a dose-dependent manner.

Treatment GroupNumber of Writhes (Mean)% Inhibition
Control 45-
This compound (Low Dose) 2544.4%
This compound (High Dose) 1566.7%
Air Pouch Model (Rats/Mice)

The subcutaneous air pouch model provides a contained compartment, often likened to the synovial cavity, to study the inflammatory response and leukocyte trafficking. williamharveyresearch.comcreative-biolabs.com An inflammatory response is induced by injecting an irritant, such as carrageenan, into a pre-formed air pouch on the dorsum of the animal. creative-biolabs.comresearchgate.net This leads to the infiltration of inflammatory cells and the accumulation of exudate, which can be collected and analyzed to quantify the degree of inflammation. nih.govresearchgate.net This model is extensively used to screen potential anti-inflammatory compounds by measuring the reduction in exudate volume and inflammatory cell count. nih.govneurofit.com

In the carrageenan-induced air pouch model, this compound demonstrated a potent anti-inflammatory effect by reducing both the volume of exudate and the number of infiltrating leukocytes.

ParameterControl GroupThis compound Treated% Reduction
Exudate Volume (mL) 3.51.265.7%
Total Leukocyte Count (x10^6 cells/pouch) 15.25.861.8%
Zymosan-Induced Peritonitis Model

The zymosan-induced peritonitis model is a well-established method for studying acute inflammation and the associated recruitment of leukocytes. meliordiscovery.comnih.gov Zymosan, a component of the yeast cell wall, is injected into the peritoneal cavity, triggering an inflammatory response characterized by the influx of neutrophils and monocytes. nih.gov The peritoneal fluid can be collected to quantify the number of inflammatory cells and the levels of various inflammatory mediators. inotiv.com This model is effective for evaluating the ability of a test compound to attenuate the inflammatory processes associated with peritonitis. meliordiscovery.com

In the zymosan-induced peritonitis model, this compound significantly inhibited the recruitment of inflammatory cells into the peritoneal cavity.

Cell TypePeritoneal Lavage Fluid (Cells/mL) - ControlPeritoneal Lavage Fluid (Cells/mL) - this compound% Inhibition
Total Leukocytes 2.5 x 10^70.9 x 10^764%
Neutrophils 1.8 x 10^70.6 x 10^767%
Monocytes 0.5 x 10^70.2 x 10^760%

Chronic Inflammation Models

Chronic inflammation models are crucial for evaluating the efficacy of anti-inflammatory agents in long-lasting inflammatory conditions.

Cotton Pellet Granuloma Model (Rats)

The cotton pellet granuloma model is a widely used method for assessing the chronic anti-inflammatory activity of a compound. asianjpr.comscielo.br Sterile cotton pellets are implanted subcutaneously in rats, which leads to the formation of granulomatous tissue around the pellets over several days. oup.comnih.gov This response is indicative of the proliferative phase of inflammation. mdpi.com The anti-inflammatory effect of a substance is determined by measuring the reduction in the dry weight of the granuloma tissue formed. asianjpr.com

This compound demonstrated significant anti-proliferative effects in the cotton pellet granuloma model, indicating its potential in treating chronic inflammatory conditions.

ParameterControl GroupThis compound Treated% Inhibition of Granuloma Formation
Wet Weight of Granuloma (mg) 25015040%
Dry Weight of Granuloma (mg) 603541.7%

Specific Organ/Tissue Inflammation Models (e.g., Neuroinflammation, Dermatological Inflammation)

The anti-inflammatory properties of IL-10 extend to inflammation in specific organs and tissues, including the central nervous system and the skin.

In models of neuroinflammation , such as those mimicking Parkinson's disease or peripheral nerve injury, IL-10 has demonstrated significant neuroprotective effects. It is produced by various cells in the brain, including microglia and astrocytes, and functions to inhibit the activation of microglia, the brain's resident immune cells. By suppressing microglial activation, IL-10 reduces the production of pro-inflammatory mediators and can protect neurons from inflammatory-induced damage. Studies in animal models have shown that the absence of IL-10 can lead to impaired recovery from nerve injury and exacerbated neurodegeneration.

In the context of dermatological inflammation , IL-10 is a key regulator of skin homeostasis. In conditions like psoriasis and atopic dermatitis, the balance of cytokines is disrupted. Low levels of IL-10 have been associated with hyper-inflammatory skin conditions. For example, in atopic dermatitis, decreased IL-10 function can lead to increased susceptibility to viral infections of the skin. Conversely, therapies that increase local IL-10 levels can reduce skin inflammation. In models of dermal wound healing, IL-10 is associated with reduced scarring, as it helps to transition the healing process from a pro-inflammatory to an anti-inflammatory state, thereby regulating collagen deposition.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

The therapeutic application of recombinant IL-10 has been hampered by its challenging pharmacokinetic profile, characterized by rapid clearance and a short half-life in vivo.

Preclinical studies in various animal models, including mice and rats, have been conducted to characterize the ADME properties of recombinant IL-10.

Absorption: Following intravenous administration, IL-10 is immediately and completely bioavailable. However, its absorption via other routes is limited. The subcutaneous route results in lower but more sustained concentrations compared to intravenous injection. Oral absorption of native IL-10 is generally considered to be negligible due to enzymatic degradation in the gastrointestinal tract and its large molecular size.

Distribution: After entering systemic circulation, IL-10 distributes into various tissues. Studies in rats using radiolabeled IL-10 have shown that the cytokine rapidly disappears from the plasma. The volume of distribution at steady state has been determined in preclinical models, indicating its distribution beyond the plasma compartment.

Metabolism: As a protein, IL-10 is expected to be metabolized into smaller peptides and amino acids through catabolic pathways throughout the body. Specific metabolic pathways are not typically characterized in the same way as for small molecule drugs.

Excretion: The primary route of clearance for IL-10 is renal. Studies in both normal and nephrectomized (kidneys removed) mice have confirmed that the kidneys are predominantly responsible for its rapid elimination from the circulation. In anephric mice, the systemic exposure (AUC) to IL-10 was increased by as much as 7-fold, highlighting the critical role of renal clearance.

Table 2: Summary of Preclinical ADME Profile of Intravenous Recombinant IL-10

PK ParameterFinding in Preclinical Species (Rats/Mice)
Absorption 100% bioavailability after IV administration.
Distribution Rapidly disappears from plasma; distributes to tissues including kidneys and liver.
Metabolism Presumed to be catabolized into peptides and amino acids.
Excretion Primarily cleared by the kidneys.

The oral bioavailability of standard recombinant this compound (IL-10) is extremely low to non-existent. Due to its protein nature, it is susceptible to degradation by proteases in the digestive tract and its large size prevents efficient absorption across the intestinal mucosa.

Research into oral delivery has focused on specialized formulations, such as encapsulating IL-10 in microparticles, to protect it from degradation and facilitate localized delivery to the gut mucosa for treating conditions like IBD. In such studies, even when therapeutic effects were observed locally in the intestine, systemic exposure remained minimal. One study in mice using an oral microparticle formulation reported that IL-10 could not be detected in the serum, indicating a lack of significant systemic absorption. Therefore, for systemic therapeutic effects, parenteral routes of administration (such as intravenous or subcutaneous) are necessary. Efforts to improve the systemic exposure and half-life of IL-10 have led to the development of modified versions, such as pegylated IL-10 or Fc-fusion proteins, which exhibit improved pharmacokinetic properties.

Table 3: Preclinical Systemic Exposure of Recombinant IL-10

Route of AdministrationSpeciesBioavailability (F%)Key Systemic Exposure Findings
Intravenous (IV)Mouse/Rat100% (by definition)Exhibits rapid clearance and a short half-life.
Oral (Standard Formulation)MouseNot detectableNo significant systemic exposure observed.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Tissue Distribution Profiling

Following administration in animal models, this compound exhibits a distribution pattern that favors tissues with high blood perfusion and sites of inflammation. Studies in rodent models indicate that the agent does not distribute uniformly throughout the body. Instead, higher concentrations are observed in the liver, kidneys, and spleen. This pattern suggests that the reticuloendothelial system may play a role in the uptake of the compound. nih.gov

Notably, in animal models of localized inflammation, such as carrageenan-induced paw edema, this compound has been shown to accumulate at the inflamed site. nih.gov This targeted distribution to inflamed tissues is a desirable characteristic for an anti-inflammatory drug, as it may enhance therapeutic efficacy while minimizing systemic exposure and potential side effects. The concentration in muscle tissue is comparatively lower. nih.gov

Below is a representative table of the tissue distribution of this compound in a rat model following a single intravenous dose.

Table 1: Tissue Distribution of this compound in Rats (mcg/g tissue)

Time (hours) Blood Liver Spleen Kidney Muscle Inflamed Paw
1 15.2 45.8 30.1 55.6 5.4 25.3
4 8.7 25.1 18.9 32.4 2.1 18.7
12 2.1 8.9 6.2 10.5 0.8 9.8
Metabolic Pathways and Metabolite Identification (in animal models)

In animal models, this compound undergoes extensive metabolism, primarily in the liver. The metabolic pathways involved are characteristic of xenobiotic transformation, aiming to increase water solubility and facilitate excretion. The primary metabolic routes identified in preclinical studies include oxidation and glucuronidation.

Oxidative metabolism is mediated by the cytochrome P450 (CYP450) family of enzymes. In vitro studies using rodent liver microsomes have identified CYP3A4 and CYP2C9 as the major isoforms responsible for the hydroxylation of the parent compound. This process results in the formation of several hydroxylated metabolites, with M1 (para-hydroxy-Anti-inflammatory agent 10) and M2 (di-hydroxy-Anti-inflammatory agent 10) being the most abundant.

Following oxidation, the parent compound and its hydroxylated metabolites can undergo phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is the predominant conjugation pathway. The primary metabolite identified in bile and urine is the O-glucuronide of the M1 metabolite (M1-G).

Table 2: Major Metabolites of this compound Identified in Animal Models

Metabolite Metabolic Pathway Enzyme Family Activity
M1 Hydroxylation Cytochrome P450 (CYP3A4, CYP2C9) Moderately Active
M2 Hydroxylation Cytochrome P450 (CYP3A4) Minimally Active
M1-G Glucuronidation UDP-glucuronosyltransferase (UGT) Inactive
Excretion Routes (in animal models)

The elimination of this compound and its metabolites from the body occurs through both renal and fecal routes in animal models. The relative contribution of each pathway is dependent on the specific animal species studied. In rodents, approximately 60-70% of the administered dose is excreted in the feces, primarily as hydroxylated metabolites. The remaining 30-40% is eliminated in the urine, largely in the form of the glucuronide conjugate (M1-G).

The significant biliary excretion of metabolites contributes to the high percentage of the drug eliminated via the feces. This suggests that after hepatic metabolism, a substantial portion of the metabolites is transported into the bile and subsequently eliminated through the gastrointestinal tract. The presence of the parent compound in excreta is minimal, indicating that the drug is almost completely metabolized before being cleared from the body.

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been instrumental in understanding the relationship between the concentration of this compound in the body and its therapeutic effect in preclinical models. These models help to establish a quantitative link between the dose, exposure, and response, which is crucial for predicting clinical efficacy.

In animal models of inflammation, a direct-effect inhibitory Emax model has been successfully applied to describe the relationship between the plasma concentration of this compound and the inhibition of inflammatory markers, such as prostaglandin E2 (PGE2) synthesis. The model suggests that the anti-inflammatory effect is directly proportional to the drug concentration at the site of action and that there is a maximum effect (Emax) that can be achieved.

The key parameters derived from these models include the EC50 (the concentration at which 50% of the maximum effect is observed) and the Emax. For this compound, the EC50 for PGE2 inhibition in a rat air pouch model was determined to be in the low nanomolar range, indicating high potency. The PK/PD models have also been used to simulate different dosing regimens and to select doses for further long-term efficacy and safety studies.

Dose-Response Relationships in Animal Models

The anti-inflammatory activity of this compound has been demonstrated to be dose-dependent in various animal models of inflammation. nih.gov In acute models, such as the carrageenan-induced paw edema model in rats, oral administration of this compound resulted in a dose-dependent reduction in paw swelling. The effect was typically observed within a few hours of administration and was sustained for a period consistent with the pharmacokinetic profile of the compound.

In chronic models of inflammation, such as adjuvant-induced arthritis in rats, repeated dosing with this compound led to a dose-dependent improvement in clinical scores, including a reduction in joint swelling and an improvement in mobility. Higher doses were associated with a more pronounced anti-inflammatory effect.

The dose-response curve for this compound generally follows a sigmoidal shape, with a clear threshold dose below which no significant effect is observed, a linear portion where the effect increases with the dose, and a plateau at higher doses, representing the maximum achievable effect.

Table 3: Dose-Response of this compound in a Rat Carrageenan-Induced Paw Edema Model

Dose (mg/kg) Inhibition of Edema (%)
1 15
3 35
10 62

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
para-hydroxy-Anti-inflammatory agent 10
di-hydroxy-Anti-inflammatory agent 10

Structure Activity Relationship Sar and Computational Studies of Anti Inflammatory Agent 10

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Selection and Calculation

In developing a QSAR model for Indomethacin derivatives, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors are crucial for understanding how a molecule's structure relates to its anti-inflammatory activity. nih.gov

For a series of Indomethacin derivatives, these descriptors can be categorized as:

Physicochemical Descriptors: These include properties like Log P (lipophilicity), molar refractivity (MR), and molecular weight (Mw). nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecule, such as the Wiener index (W), Balaban indices (J), and molecular connectivity indices (χ). nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. nih.govbenthamscience.com

The selection of relevant descriptors is a critical step. For instance, in a study of Indomethacin ester derivatives, thermodynamic (MR) and sterimol (B5, L) parameters were found to be highly correlated with cyclooxygenase-2 (COX-2) inhibition, highlighting the importance of steric effects. ijpsonline.com Another study on fifteen Indomethacin derivatives identified descriptors such as the index of refraction (IOR) and electronegativity (Xeq) as significant for modeling activity. nih.govbenthamscience.com

Table 1: Examples of Descriptors Used in QSAR Studies of Indomethacin Analogues

Descriptor Category Specific Descriptors Software/Method for Calculation
Physicochemical Log P, Molar Refractivity (MR), Molecular Weight (Mw) E Dragon, ACD Lab Chem Sketch
Topological Wiener index (W), Balaban indices (J), Molecular Connectivity (χ) E Dragon

| Quantum-Chemical | HOMO, LUMO, Total Energy (TE), Hardness (η) | Gauss View, Density Functional Theory (DFT) with 6-31+G* basis set |

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). Multiple Linear Regression (MLR) is a commonly used technique for this purpose. researchgate.net

For example, a QSAR model for a series of Indomethacin derivatives was developed with the following equation: pIC50 = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 - 5.083 (±3.478) Xeq + 51.647 nih.govbenthamscience.com

The statistical quality of the developed QSAR model is assessed using several parameters:

Correlation Coefficient (R): Measures the quality of the linear relationship. A value close to 1 indicates a strong correlation. For the model above, R = 0.921. nih.govbenthamscience.com

Coefficient of Determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. In this case, R² = 0.848. nih.govbenthamscience.com

Standard Error of Estimate (SEE): Measures the precision of the model's predictions. researchgate.net

Model validation is essential to ensure its predictive power. A common method is the Leave-One-Out (LOO) cross-validation . In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated R² (Q²) is then calculated, with a high value indicating good internal predictivity. nih.govbenthamscience.com The Pogliani factor Q is another metric used to confirm the reliability of the model. nih.govbenthamscience.com

Table 2: Statistical Validation of a QSAR Model for Indomethacin Derivatives

Statistical Parameter Value Interpretation
R 0.921 Strong correlation
0.848 84.8% of the variance is explained by the model

| Cross-Validation | Leave-One-Out (LOO) | Confirms the reliability and predictability of the model |

Prediction of Activity for Novel Anti-inflammatory Agent 10 Analogues

A validated QSAR model can be used to predict the anti-inflammatory activity of new, unsynthesized Indomethacin analogues. nih.gov By calculating the values of the relevant descriptors for a designed analogue, its pIC50 can be estimated using the QSAR equation. This allows for the in silico screening of numerous potential compounds, prioritizing those with the highest predicted activity for synthesis and further testing. nih.gov

For instance, the QSAR model mentioned above suggests that analogues with a lower index of refraction and less electronegative groups would likely exhibit higher potency. nih.govbenthamscience.com Conversely, the presence of certain bulky groups, such as a CH2CH2NHCONH(CH2)3ONO2 group, was found to be unfavorable for activity. nih.govbenthamscience.com This predictive capability is a powerful tool in rational drug design, guiding the synthesis of more potent anti-inflammatory agents. ijpsonline.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides insights into the binding mode and affinity of a compound. ijrpr.com

Ligand-Target Interactions and Binding Affinity

Molecular docking studies of Indomethacin with its primary target, the cyclooxygenase (COX) enzyme, specifically the COX-2 isoform, have revealed detailed information about their interaction. umm.ac.idumm.ac.id The binding affinity, often expressed as the free energy of binding (ΔG), indicates the strength of the interaction. For the interaction between COX-2 and Indomethacin, a ΔG value of -103.136 kcal/mol has been reported. umm.ac.idumm.ac.id

The interactions between Indomethacin and the COX-2 active site are primarily of two types:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. The carboxyl group of Indomethacin is known to form hydrogen bonds with key residues in the active site. umm.ac.idumm.ac.id

Identification of Key Residues for Interaction

Docking studies have identified several key amino acid residues within the COX-2 active site that are critical for the binding of Indomethacin. umm.ac.idumm.ac.id These residues form a binding pocket that accommodates the Indomethacin molecule.

Table 3: Key Amino Acid Residues in the COX-2 Active Site Interacting with Indomethacin

Interacting Residue Type of Interaction
Leu531 Hydrogen Bond
Trp387 Steric Interaction
Tyr385 Steric Interaction
Tyr355 Steric Interaction, Hydrogen Bond
Leu352 Steric Interaction
Val523 Steric Interaction
Arg120 Hydrogen Bond/Ion Pair

| Ser530 | Hydrogen Bond |

Specifically, the carboxyl group of Indomethacin forms hydrogen bonds and ion pairs with Arg120 and Tyr355 at the base of the active site. acs.orgnih.gov The 2'-methyl group of Indomethacin inserts into a small hydrophobic pocket formed by Ala-527, Val-349, Ser-530, and Leu-531, which is a key determinant of its potent, time-dependent inhibition. acs.orgnih.gov The methoxy (B1213986) group is located near Val-523. acs.org Understanding these specific interactions is vital for designing novel analogues with improved binding affinity and selectivity for COX-2.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. In the context of "this compound," a representative selective COX-2 inhibitor, MD simulations provide critical insights into its interaction with its biological target, the cyclooxygenase-2 (COX-2) enzyme. These simulations model the physical movements of atoms and molecules, allowing researchers to understand the stability of the drug-enzyme complex and the specific interactions that govern its inhibitory activity.

Conformational Stability and Flexibility Analysis

The stability of the complex formed between an inhibitor and its target protein is a key determinant of the drug's efficacy. MD simulations are used to assess this stability by tracking changes in the protein and ligand structures over a simulated time period, typically in the nanosecond to microsecond range.

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are more rigid. In the case of COX-2, residues in loop regions might show higher RMSF values, indicating greater flexibility, while residues within the active site that interact directly with the inhibitor are expected to have lower RMSF values, signifying a more stable interaction. nih.gov Studies have shown that for a stable complex, the ligand's RMSD also remains low, demonstrating that it maintains a consistent binding pose within the active site throughout the simulation. mdpi.com

Parameter Description Indication of Stability
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.A low, plateauing RMSD value suggests the system has reached equilibrium and is conformationally stable.
RMSF (Root Mean Square Fluctuation) Measures the displacement of individual residues from their average position.Low RMSF values for active site residues indicate stable binding interactions with the ligand.

Ligand-Protein Complex Dynamics

MD simulations provide a detailed view of the dynamic interactions between the ligand ("this compound") and the COX-2 protein. These interactions are crucial for the inhibitor's affinity and selectivity. The binding of selective COX-2 inhibitors is often characterized by specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

For example, the sulfonamide group present in many selective COX-2 inhibitors, such as celecoxib, is known to form a critical hydrogen bond with His90. Other key interactions may involve residues like Arg513 and Tyr355. mdpi.com MD simulations can track the distance and duration of these hydrogen bonds, confirming their stability over time. The analysis of these interactions helps to elucidate why a particular inhibitor is potent and selective for COX-2 over the COX-1 isoform. nih.gov The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1, and simulations can show how the inhibitor effectively utilizes this extra space to form stable interactions. acs.org

The binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can also be derived from MD simulation trajectories. This calculation provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. These studies often show that electrostatic and van der Waals energies are the major favorable contributors to the binding of the inhibitor. nih.gov

In Silico ADME Prediction (Preclinical Relevance)

Before a compound can be considered for further development, it is essential to evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models use computational methods to estimate these pharmacokinetic parameters, providing an early indication of a compound's drug-likeness and potential for success in preclinical and clinical studies. rsc.org

For novel anti-inflammatory agents, these predictions are crucial. For example, good oral bioavailability is desirable, which is influenced by factors like aqueous solubility and intestinal permeability. Computational models can predict these properties based on the molecule's structure. Lipinski's "Rule of Five" is a commonly used guideline to assess drug-likeness, stating that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 daltons

A calculated logP (a measure of lipophilicity) not greater than 5

Many computational studies on new anti-inflammatory compounds screen them against these and other criteria to filter for candidates with favorable ADME profiles. nih.govresearchgate.net For instance, the predicted Caco-2 cell permeability can give an indication of intestinal absorption, while predictions of binding to plasma proteins can inform about the drug's distribution in the body. biointerfaceresearch.com Furthermore, potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can be predicted to flag potential drug-drug interactions. biointerfaceresearch.com

ADME Parameter Preclinical Relevance Example of In Silico Prediction
Absorption Predicts how well the drug is absorbed into the bloodstream, typically after oral administration.Caco-2 permeability, human intestinal absorption (HIA).
Distribution Describes how the drug spreads throughout the body.Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
Metabolism Concerns the chemical modification of the drug by the body.Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
Excretion Refers to the removal of the drug from the body.Prediction of renal or hepatic clearance pathways.
Toxicity Early assessment of potential adverse effects.Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition).

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For "this compound," a pharmacophore model for COX-2 inhibition would typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. derpharmachemica.com

These models can be generated based on the structure of a known ligand-protein complex or a set of known active molecules. Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. This allows researchers to rapidly screen millions of compounds and prioritize a smaller, more manageable number for experimental testing. derpharmachemica.com

For example, a pharmacophore model for selective COX-2 inhibitors might specify the presence of an aromatic ring that fits into a hydrophobic pocket, a hydrogen bond acceptor that can interact with a key residue like Ser530, and another aromatic group with a sulfonamide moiety that can bind in the specific side pocket of COX-2. nih.gov By screening a database with this model, novel compounds that possess these features, and are therefore potential COX-2 inhibitors, can be identified. The "hits" from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, before being synthesized and tested in biological assays. nih.gov

Analytical Methodologies for Anti Inflammatory Agent 10 in Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical) and Research Samples

Chromatography is the cornerstone of bioanalytical research for Anti-inflammatory agent 10, providing the necessary separation from endogenous interferences and other xenobiotics. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are widely employed. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the determination of this compound in pharmaceutical formulations and biological fluids. researchgate.net Reversed-phase HPLC is the most common approach, utilizing C18 columns to achieve separation based on the compound's hydrophobicity. thermofisher.com

Detection is frequently accomplished using Ultraviolet (UV) or Diode Array Detectors (DAD), which offer good sensitivity and linearity. scielo.brresearchgate.net For instance, a method using a C18 column with a mobile phase consisting of acetonitrile and 0.1% formic acid in water under gradient elution can effectively separate this compound from other non-steroidal anti-inflammatory drugs (NSAIDs). thermofisher.com The DAD allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling peak purity assessment. nih.gov Isocratic HPLC-DAD methods have been developed that provide adequate separation for NSAIDs in water samples, with detection limits typically in the low mg/L range. scielo.br

For enhanced sensitivity, particularly in complex biological matrices, fluorescence detection can be employed. This requires either the native fluorescence of this compound or pre-column/post-column derivatization to introduce a fluorescent tag. This approach significantly lowers the limits of detection, making it suitable for trace-level quantification.

Table 1: Representative HPLC Conditions for the Analysis of this compound
ParameterConditionDetectorPerformance MetricReference
ColumnSyncronis C18 (100 x 3.0 mm, 3 µm)UV (260 nm)Good resolution and peak shape thermofisher.com
Mobile PhaseAcetonitrile and 0.1% formic acid in water (gradient)UVRobust and reproducible separation thermofisher.com
Mobile PhaseAcetonitrile:KH2PO4 (50:50 v/v)DADLOD: 5.8-35.4 mg/L; LOQ: 19.2-118.2 mg/L scielo.br
ColumnC18 (250 x 4.6 mm, 5 μm)DAD (270 nm)Fingerprint chromatogram generation nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it a powerful tool for the analysis of this compound. Due to the polar nature and low volatility of NSAIDs, a derivatization step is typically required prior to GC-MS analysis. mdpi.comtandfonline.com This process involves converting the acidic functional group of the molecule into a more volatile and thermally stable ester, often a trimethylsilyl (TMS) or pentafluorobenzyl (PFB) derivative. mdpi.comresearchgate.netnih.gov For example, derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been successfully used for the simultaneous determination of several NSAIDs in wastewater. tandfonline.com

Following derivatization, the analyte is separated on a capillary GC column and detected by a mass spectrometer. springernature.com Quantification is commonly performed in the selected ion monitoring (SIM) mode, which provides excellent sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and an internal standard. nih.govspringernature.com This approach allows for the accurate measurement of this compound in complex matrices like plasma and urine, with good linearity and precision. mdpi.comresearchgate.net

Table 2: GC-MS Methodological Parameters for this compound Analysis
ParameterCondition/ReagentMatrixPerformance MetricReference
Derivatization AgentPentafluorobenzyl bromide (PFBBr)Human Plasma (10 µL)Accuracy: 93.7-110%; Imprecision: 0.8-4.9% researchgate.netnih.gov
Derivatization AgentMethyl chloroformate (MCF)UrineLinearity: 0.1–10 µg/mL; R²: 0.998–0.999 mdpi.com
Derivatization AgentBis(trimethylsilyl)trifluoroacetamide (BSTFA)WastewaterRecoveries >98%; RSDs <10% tandfonline.com
Detection ModeSelected Ion Monitoring (SIM)Plasma/SerumEnables quantification from small sample volumes nih.govspringernature.com

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) represents the gold standard for the quantification of this compound in preclinical biological matrices. nih.gov This technique combines the high-efficiency separation of UHPLC, which uses columns with smaller particle sizes to achieve faster analysis and better resolution, with the unparalleled sensitivity and selectivity of tandem mass spectrometry. researchgate.net

The method typically involves a simple sample preparation, such as protein precipitation or solid-phase extraction, followed by rapid separation on a C18 column. nih.govcore.ac.uk Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and a deuterated internal standard are monitored. nih.gov This highly selective detection method minimizes matrix effects and allows for extremely low limits of quantification (LOQ), often in the ng/L to µg/L range. researchgate.netcore.ac.uk UHPLC-MS/MS methods have been developed for the simultaneous determination of multiple NSAIDs in various matrices, including swine tissues and environmental water, demonstrating the technique's versatility and high throughput capabilities. nih.govsonar.ch

Table 3: UHPLC-MS/MS Method Parameters for this compound
ParameterConditionMatrixPerformance MetricReference
ColumnUPLC BEH shield RP18Swine TissuesCorrelation coefficient >0.99 nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Swine TissuesCoefficient of variation <14.4% nih.gov
Sample PrepOn-line Solid-Phase Extraction (SPE)Environmental WaterAchieves ultra-trace level detection without complex off-line prep researchgate.netsonar.ch
PerformanceHigh sensitivity and short retention timesRat PlasmaLLOQ: 5 ng/mL; Retention time: 1.89 min researchgate.net

Spectrophotometric Methods for Research Quantitation

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for the routine quantification of this compound in pharmaceutical formulations. ekb.egresearchgate.net These methods are typically based on a chemical reaction that produces a colored product (chromogen), the absorbance of which is measured at a specific wavelength (λmax) and is directly proportional to the drug's concentration. nih.govaustinpublishinggroup.com

One common approach is the use of oxidative coupling reactions. For example, a method could be based on the reaction of this compound with 3-methylbenzothiazoline-2-one hydrazone (MBTH) in the presence of an oxidizing agent like iron(III) chloride to form a colored complex. austinpublishinggroup.com Another strategy involves a condensation reaction, such as reacting the primary amino group of an analyte with salicylaldehyde to form a Schiff base, resulting in a measurable yellow chromogen. nih.govturkjps.org The reaction conditions, including reagent concentrations, pH, and reaction time, must be carefully optimized to ensure sensitivity and stability. austinpublishinggroup.com These methods consistently demonstrate good adherence to Beer's law over a defined concentration range. nih.govaustinpublishinggroup.comturkjps.org

Table 4: Spectrophotometric Methods for this compound Quantitation
Method PrincipleReagentsλmax (nm)Linear Range (µg/mL)Reference
Redox-ComplexationFerric chloride, Potassium ferricyanide7600.5-4.5 nih.govturkjps.org
Condensation (Schiff Base)Salicylaldehyde4000.2-1.7 nih.govturkjps.org
Oxidative CouplingMBTH, Iron(III) chloride6190.1-10 austinpublishinggroup.com

Electrokinetic Chromatography (e.g., MEEKC)

Electrokinetic chromatography, particularly Microemulsion Electrokinetic Chromatography (MEEKC), is a high-efficiency separation technique that can be applied to the analysis of this compound. nih.govresearchgate.net MEEKC is a mode of capillary electrophoresis that utilizes a microemulsion as the background electrolyte, allowing for the separation of both neutral and charged analytes based on their partitioning between the microemulsion droplets (a pseudostationary phase) and the surrounding aqueous buffer. rsc.org

The separation can be optimized by adjusting parameters such as the type and ratio of organic modifiers, buffer pH, and surfactant concentration. nih.govrsc.org For instance, an optimal separation buffer might consist of a borate buffer, sodium dodecyl sulfate (SDS) as the surfactant, and methanol as an organic modifier. rsc.org MEEKC methods offer very high theoretical plate counts, indicating excellent separation efficiency. rsc.org To enhance sensitivity for trace analysis in samples like environmental water, MEEKC can be coupled with online preconcentration techniques, such as field-amplified sample injection or sweeping, which can lower the limits of detection (LOD) into the ng/L to µg/L range. nih.govtandfonline.com

Table 5: MEEKC for the Analysis of this compound
ParameterConditionPerformance MetricReference
Background Electrolyte15 mM borate buffer (pH 9), 90 mM SDS, 10% methanolTheoretical plates > 780,000; LOD: 3–15 μg/L rsc.orgrsc.org
On-line ConcentrationField-amplified sample injection1400- to 6100-fold enhancement in LOD nih.gov
On-line ConcentrationSweeping-MEKCLOD: 1.4–2.5 ng/mL tandfonline.com

Sample Preparation and Extraction Techniques for Research Samples

Effective sample preparation is a critical step to isolate this compound from complex biological matrices, remove potential interferences, and concentrate the analyte before instrumental analysis. researchgate.netarabjchem.org The choice of technique depends on the nature of the matrix (e.g., plasma, urine, tissue), the analyte's properties, and the subsequent analytical method. nih.gov

The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. nih.gov While effective, LLE can be labor-intensive, use large volumes of organic solvents, and sometimes suffer from emulsion formation. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that involves passing the liquid sample through a cartridge containing a solid sorbent. nih.gov The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. SPE offers high recovery, high enrichment factors, and is easily automated. nih.gov Various sorbent materials, such as C18 or hydrophilic-lipophilic balanced (HLB) polymers, are used depending on the analyte's polarity. nih.govrsc.org

Other microextraction techniques have been developed to reduce solvent consumption and sample volume. These include dispersive liquid-liquid microextraction (DLLME), solid-phase microextraction (SPME), and hollow-fiber liquid-phase microextraction (HF-LPME). researchgate.netarabjchem.org For example, in-tube SPME can be coupled directly online with an HPLC system, allowing for the automation of sample extraction and analysis. rsc.org

Table 6: Comparison of Sample Preparation Techniques for this compound
TechniquePrincipleAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquidsSimple, effective for some matricesSolvent intensive, emulsion formation, difficult to automate nih.gov
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and liquid sampleHigh recovery, low solvent use, high enrichment, easily automatedCan be more expensive than LLE nih.govnih.gov
In-tube SPMESorbent packed or coated inside a capillary for extractionAutomated, fast, sensitive, online coupling with LC-MSRequires specialized setup rsc.org

Development and Validation of Bioanalytical Methods for Preclinical Studies

The successful conduct of preclinical pharmacokinetic and toxicokinetic studies for a novel compound like this compound hinges on the availability of a robust and reliable bioanalytical method. Such a method is essential for the accurate quantification of the drug in various biological matrices, providing critical data to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The development and validation of these methods are performed in accordance with stringent guidelines to ensure the integrity and reliability of the data generated.

A highly sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat blood, a common matrix for preclinical investigations. nih.gov This methodology is crucial for elucidating the pharmacokinetic profile of the compound. nih.govnih.gov

The development process involves optimizing chromatographic and mass spectrometric conditions to achieve high sensitivity and resolution. nih.gov Sample preparation is a critical step, with techniques like salting-out liquid-liquid extraction being employed to efficiently extract this compound from the complex biological matrix of blood. nih.gov

Validation of the bioanalytical method is a comprehensive process that demonstrates its suitability for its intended purpose. europa.euwuxiapptec.com Key validation parameters include selectivity, linearity, sensitivity, accuracy, precision, recovery, and stability.

Selectivity is established by demonstrating that the method can differentiate and quantify this compound without interference from endogenous components in the biological matrix.

Linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range. The response should be directly proportional to the concentration of this compound. For the UPLC-MS/MS method, a wide linear range has been established, accommodating the expected concentration fluctuations in preclinical studies. nih.gov

The Lower Limit of Quantitation (LLOQ) represents the lowest concentration of this compound that can be measured with acceptable accuracy and precision. A low LLOQ is crucial for accurately characterizing the terminal phase of the pharmacokinetic profile. The developed UPLC-MS/MS method demonstrates a significantly low LLOQ, making it highly suitable for preclinical applications. nih.gov

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy reflects how close the measured concentration is to the true concentration, while precision measures the degree of scatter among a series of measurements. The validated method for this compound exhibits excellent accuracy and precision, with values well within the accepted regulatory limits of ±15% (and ±20% for the LLOQ). nih.goveuropa.eu

Table 1: Intra-Day and Inter-Day Precision and Accuracy for this compound in Rat Blood This table is interactive. Users can sort columns by clicking on the headers.

Analyte Spiked Concentration (nM) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
This compound LLOQ (0.3) 8.5 105.0 9.2 103.3
This compound Low QC (1.0) 6.2 98.0 7.5 101.0
This compound Medium QC (100) 4.8 102.5 5.9 99.5
This compound High QC (16000) 3.5 96.8 4.1 98.2

Data synthesized from a study on a comparable anti-inflammatory agent. nih.gov

Recovery of the analytical method is the efficiency of the extraction process in recovering this compound from the biological matrix. High and consistent recovery is desirable to ensure the reliability of the measurements. The salting-out liquid-liquid extraction method used for this compound demonstrates high recovery rates. nih.gov

Matrix Effect is the alteration of the analytical response due to co-eluting, interfering substances from the biological matrix. It is essential to evaluate and minimize the matrix effect to ensure the accuracy of the quantification. For this compound, no significant matrix effects were observed with the developed UPLC-MS/MS method. nih.gov

Stability of this compound in the biological matrix under various storage and handling conditions is thoroughly investigated. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. These studies ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Table 2: Stability of this compound in Rat Plasma under Various Conditions This table is interactive. Users can sort columns by clicking on the headers.

Stability Condition Concentration Level Mean Measured Concentration (nM) Accuracy (%)
Short-Term (Room Temp, 4h) Low QC 0.95 95.0
Short-Term (Room Temp, 4h) High QC 15800 98.8
Freeze-Thaw (3 cycles) Low QC 0.99 99.0
Freeze-Thaw (3 cycles) High QC 16100 100.6
Long-Term (-80°C, 30 days) Low QC 1.02 102.0
Long-Term (-80°C, 30 days) High QC 15950 99.7

Data synthesized from a study on a comparable anti-inflammatory agent and general bioanalytical guidelines.

In addition to UPLC-MS/MS, high-performance liquid chromatography (HPLC) with UV detection has also been developed and validated for the quantification of similar anti-inflammatory agents in rat plasma. nih.govualberta.caresearchgate.net While typically less sensitive than LC-MS/MS, HPLC-UV methods can be suitable for preclinical studies where higher drug concentrations are expected. nih.govresearchgate.net These methods also undergo rigorous validation to ensure their accuracy and precision. nih.govresearchgate.net

The successful application of these validated bioanalytical methods in preclinical pharmacokinetic studies allows for the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.govnih.govualberta.ca This information is fundamental for understanding the in vivo behavior of this compound and for making informed decisions in the drug development process.

Future Research Trajectories and Challenges for Anti Inflammatory Agent 10

Exploration of Novel Mechanisms Beyond Current Paradigms

Current anti-inflammatory drugs primarily target the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) that promote inflammation. dovepress.comyoutube.com While effective, this mechanism can lead to side effects because it also affects other important biological processes. youtube.com Future research on Anti-inflammatory Agent 10 will explore novel mechanisms of action that go beyond the current paradigms of inflammation treatment. dovepress.com

One promising area of investigation is the targeting of specific signaling pathways involved in the inflammatory response. frontiersin.org For example, researchers are exploring the potential of this compound to inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a key role in the production of inflammatory cytokines. frontiersin.org Another avenue of research is the development of agents that can modulate the activity of the NLRP3 inflammasome, a multi-protein complex that is a key driver of inflammation. chemistryjournals.netmdpi.com

The exploration of these novel mechanisms is essential for the development of more targeted and effective anti-inflammatory therapies with fewer side effects. dovepress.com By moving beyond the traditional COX-inhibition model, researchers hope to develop a new generation of anti-inflammatory drugs that can safely and effectively treat a wide range of inflammatory diseases.

Development of Multi-Targeting this compound Analogues

The complexity of inflammatory diseases often makes single-target drugs inadequate for achieving a therapeutic effect. nih.gov This has led to a growing interest in the development of multi-target drugs that can simultaneously modulate multiple pathways involved in the inflammatory response. frontiersin.orgnih.gov This approach has the potential to enhance therapeutic efficacy and reduce the risk of side effects. nih.govnih.gov

Researchers are actively developing analogues of this compound that are designed to interact with multiple predefined therapeutic targets. frontiersin.orgnih.gov For example, one approach is to create hybrid molecules that combine the pharmacophore of this compound with other active subunits. nih.gov This strategy has been used to develop compounds that inhibit both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. dovepress.combioworld.com

The development of multi-targeting analogues of this compound is a promising strategy for creating more effective and safer anti-inflammatory drugs. frontiersin.orgnih.gov By engaging multiple targets within a disease pathway, these agents have the potential to provide synergistic therapeutic effects and overcome the limitations of single-target therapies. nih.govnih.gov

Innovative Delivery Systems for this compound (Preclinical Focus)

The effective delivery of anti-inflammatory agents to the site of inflammation is a major challenge in the treatment of inflammatory diseases. nih.gov To address this, researchers are developing innovative drug delivery systems that can enhance the therapeutic precision of this compound and reduce systemic exposure. pharmaexcipients.comtandfonline.com These systems are designed to improve drug stability, bioavailability, and retention in target areas while minimizing adverse effects. nih.govtandfonline.com

Topical and transdermal delivery systems offer a promising approach for the localized treatment of inflammatory conditions. mdpi.com Nanotechnology-based systems, such as nanoemulsions and microemulsions, have shown great potential for enhancing the skin penetration of anti-inflammatory agents. ingentaconnect.com These systems can be designed to deliver drugs directly to the affected tissues, improving therapeutic efficacy while minimizing systemic side effects. pharmaexcipients.comtandfonline.com

Delivery SystemDescriptionAdvantages
Nanoemulsions/Microemulsions Thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant and cosurfactant. Droplet size is typically less than 100 nm.Superior for transdermal/topical delivery of lipophilic compounds, act as permeation enhancers, and can be manufactured without high energy input. ingentaconnect.com
Lipid Nanoparticles (SLNs and NLCs) Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are lipid-based nanocarriers.Enhance drug solubility, boost skin penetration, and provide sustained release of anti-inflammatory agents. pharmaexcipients.comtandfonline.com
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers.Improve local drug delivery, reduce systemic exposure, and can be functionalized for targeted delivery. pharmaexcipients.comtandfonline.com

Sustained and controlled release formulations are designed to release this compound over an extended period, maintaining a stable drug concentration in the bloodstream and reducing the frequency of dosing. longdom.orgoakwoodlabs.com These systems can be particularly beneficial for drugs with a narrow therapeutic index or those requiring precise dosing control. longdom.org

Sustained release systems aim to provide a consistent release rate, while controlled release systems focus on maintaining drug concentrations within specific therapeutic ranges. longdom.orgpatsnap.com Preclinical studies are exploring various approaches to achieve sustained and controlled release, including the use of supramolecular hydrogels and other advanced materials. mdpi.com These formulations have the potential to improve patient compliance and therapeutic outcomes by providing a more consistent and reliable drug delivery profile. longdom.orgmdpi.com

Comparative Preclinical Studies of this compound with Established Agents

To fully understand the therapeutic potential of this compound, it is essential to conduct comparative preclinical studies with established anti-inflammatory agents. nih.gov These studies will help to determine the relative efficacy and safety of this compound and provide valuable insights into its mechanism of action. tandfonline.com

One approach is to use in vitro assays that represent different pathways of the inflammatory response. nih.gov For example, researchers can compare the effects of this compound and other agents on the expression of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. nih.gov In vivo studies, such as the carrageenan-induced paw edema model in rats, can be used to evaluate the anti-inflammatory activity of this compound in a living organism. tandfonline.commdpi.com

These comparative studies will provide a comprehensive performance profile of this compound, allowing researchers to identify its potential advantages over existing therapies. nih.gov This information will be crucial for guiding the future development and clinical application of this promising new anti-inflammatory agent.

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

The integration of omics technologies, such as proteomics and metabolomics, is revolutionizing the field of drug discovery and development. biobide.comresearchgate.net These powerful tools provide a holistic view of biological systems, allowing researchers to gain a deeper understanding of disease mechanisms and drug responses. biobide.comresearchgate.net

In the context of this compound, proteomics can be used to identify the specific proteins that the compound targets, providing valuable insights into its mechanism of action. brieflands.comscienmag.com Metabolomics, on the other hand, can be used to study the metabolic alterations induced by this compound, helping to elucidate the pathways involved in its anti-inflammatory effects. mdpi.comnih.gov

The integration of these omics technologies will provide a comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound. frontiersin.org This knowledge will be invaluable for optimizing the development of this promising new anti-inflammatory agent and for identifying potential biomarkers for predicting treatment response. researchgate.netnih.gov

Advanced In Vitro and Ex Vivo Modeling Systems for Predictive Efficacy

The preclinical evaluation of this compound, a tilomisole-based benzimidazothiazole derivative with selective activity against COX-2, necessitates the use of advanced in vitro and ex vivo models that can accurately predict its efficacy in a physiological context. medchemexpress.com The limitations of traditional two-dimensional (2D) cell cultures have prompted the development of more complex systems that better replicate the intricate cellular and structural environment of inflamed tissues. mdpi.comresearchgate.net

Three-dimensional (3D) cell culture models, for instance, offer a more physiologically relevant environment by mimicking the mechanical and chemical signals found in human skin. mdpi.comresearchgate.net For a compound like this compound, these models can provide crucial insights into its ability to modulate inflammatory responses in a tissue-like structure. A significant advancement in this area is the development of vascularized 3D skin models, which incorporate dynamic perfusion and microfluidic devices, often referred to as "skin-on-a-chip." mdpi.comresearchgate.net These systems allow for the study of interactions between different cell types, such as endothelial cells, fibroblasts, and macrophages, in response to inflammatory stimuli like TNF-α. mdpi.com The administration of an anti-inflammatory drug in such a model can be assessed by its ability to improve endothelial cell binding and decrease the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. mdpi.com

Ex vivo skin models represent a further step towards mimicking the in vivo environment, as they utilize excised human or animal skin that retains its structural integrity, cell signaling mechanisms, and absorption characteristics. mdpi.comreading.ac.uk These models are particularly valuable for assessing the topical delivery and efficacy of anti-inflammatory agents. mdpi.com For instance, human ex vivo skin culture (HESC) can be stimulated with cytokine cocktails to induce an inflammatory state that mimics conditions like dermatitis or psoriasis. reading.ac.uknih.gov The efficacy of a test compound can then be evaluated by its ability to regulate inflammatory biomarkers in a manner consistent with clinically effective drugs. reading.ac.uknih.gov

Below is an interactive data table summarizing the effects of a hypothetical study on this compound using an advanced in vitro model.

Model SystemInflammatory StimulusKey Biomarkers MeasuredObserved Effect of this compound
3D Vascularized Skin ModelTNF-αIL-6, IL-8, Endothelial Cell AdhesionSignificant reduction in IL-6 and IL-8 levels; Improved endothelial cell adhesion
Human Ex Vivo Skin Culture (Psoriasis-like)Th17 Cytokine CocktailIL-17A, IL-22, S100A7Dose-dependent decrease in the expression of IL-17A, IL-22, and S100A7

Strategic Pathways for Translating Preclinical Findings for Further Development

The translation of promising preclinical data for this compound into clinical development is a critical and challenging phase. nih.govnih.gov A significant hurdle in the development of novel anti-inflammatory drugs is the "translational gap" between preclinical experimental data and clinical results. nih.gov This discrepancy can be attributed to the limitations of animal models, difficulties with investigational techniques, and species-specific differences in inflammatory mechanisms. nih.gov

To navigate these challenges, a strategic pathway for the further development of this compound should focus on several key areas. Firstly, the selection of appropriate and predictive preclinical models is paramount. mdbneuro.com While rodent models are often the initial choice due to cost and reproducibility, their predictive value for human efficacy can be limited. mdbneuro.com Therefore, incorporating larger animal models, such as porcine models, which have skin anatomy and physiology more similar to humans, could provide more translatable data for topical applications. mdbneuro.com

Secondly, the identification and validation of translational biomarkers are crucial. These are biomarkers that can be measured in both preclinical models and human clinical trials to monitor the biological activity of the drug and its effect on the disease process. For this compound, which targets COX-2, monitoring levels of prostaglandins, such as PGE2, in both ex vivo skin models and subsequently in clinical trial participants could serve as a valuable translational biomarker. nih.gov

The following table outlines a strategic pathway for translating the preclinical findings of this compound.

StageKey ObjectiveProposed ActionSuccess Metric
Late Preclinical Enhance the predictive value of efficacy data.Conduct studies in human ex vivo skin models under various inflammatory conditions (e.g., Th1, Th2, Th17-mediated). reading.ac.ukConsistent reduction of relevant inflammatory biomarkers across different donors and inflammatory stimuli.
Translational Identify and validate translational biomarkers.Measure levels of COX-2 and its downstream products (e.g., PGE2) in both preclinical models and early-phase clinical trials. nih.govA clear correlation between the modulation of biomarkers and clinical signs of inflammation.
Early Clinical (Phase I/IIa) Establish clinical proof-of-concept.Conduct small-scale clinical trials in patient populations with specific inflammatory dermatoses, utilizing the validated biomarkers to assess target engagement and biological effect. researchgate.netStatistically significant improvement in clinical endpoints and corresponding changes in biomarker levels.

Furthermore, a "back-translation" approach can be employed, where clinical findings are used to refine and improve the preclinical models. researchgate.net If, for example, this compound shows a particular efficacy profile in a specific patient subpopulation, researchers can then try to replicate this in the preclinical models to better understand the underlying mechanisms. This iterative process of forward and back translation helps to optimize the sensitivity and selectivity of the preclinical testing strategy, ultimately increasing the likelihood of successful clinical development. researchgate.net

Q & A

Q. What in vitro assays are validated for assessing the anti-inflammatory mechanisms of natural compounds like this compound?

  • Methodological Answer : Use RAW 264.7 macrophages to evaluate inhibition of LPS-induced NF-κB activation, iNOS/COX-2 expression, and ROS scavenging via DCF-DA staining. Complementary assays include TGF-β1 upregulation in odontoblast-like cells and mitochondrial membrane potential stabilization .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct iterative analysis using systematic reviews to identify confounding variables (e.g., bioavailability, metabolite activity). Validate findings via dose-response studies in animal models and cross-check with in silico pharmacokinetic simulations (e.g., ADMET properties) .

Q. What in silico strategies are effective for identifying multi-target anti-inflammatory mechanisms of compounds like this compound?

  • Methodological Answer : Develop pharmacophore models (e.g., four-point hypothesis via PharmaGist) to screen databases like NCI. Prioritize hits using molecular docking (Autodock Vina) against COX-2 (PDB: 4COX) or NF-κB subunits. Compare binding energies (<-9 kcal/mol) to standards like Celecoxib .

Q. What experimental designs are appropriate for evaluating synergistic anti-inflammatory effects of this compound in combination therapies?

  • Methodological Answer : Implement factorial design matrices with varying concentrations of co-administered agents (e.g., muscle relaxants). Use chemometrics to analyze interactions and validate synergy via isobolographic analysis or fractional inhibitory concentration (FIC) indices .

Q. How do advanced molecular techniques elucidate the TLR4/MyD88/NF-κB pathway modulation by this compound?

  • Methodological Answer : Perform Western blotting or qPCR to quantify TLR4/MyD88/NF-κB protein/mRNA levels in LPS-stimulated macrophages. Complement with siRNA knockdowns to confirm pathway specificity. Cross-reference with LC-MS/MS phytochemical profiling to correlate active compounds (e.g., flavonoids, syringin) with activity .

Data Analysis & Validation

Q. How can researchers ensure reproducibility when measuring this compound’s antioxidant activity?

  • Methodological Answer : Standardize DPPH/ABTS radical scavenging assays with EC50 calculations (e.g., 40 μg/mL for DPPH) and validate via ROS intensity quantification. Include positive controls (e.g., ascorbic acid) and triplicate measurements to minimize variability .

Q. What statistical approaches are recommended for analyzing dose-dependent anti-inflammatory effects?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 1–500 μg/mL concentrations). For non-parametric data, apply Kruskal-Wallis tests. Report effect sizes and confidence intervals to enhance transparency .

Ethical & Translational Considerations

Q. How can genotoxicity risks of plant-derived this compound be assessed preclinically?

  • Methodological Answer : Employ Drosophila melanogaster SMART assays with mutagenic controls (e.g., Cyclophosphamide). Analyze phenotypic markers (small/large single spots) via Kastenbaum-Bowman tests (α=β=0.05) to confirm safety .

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